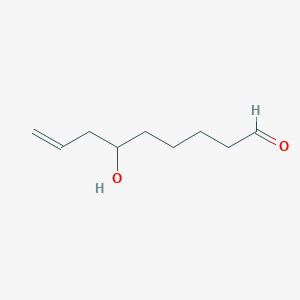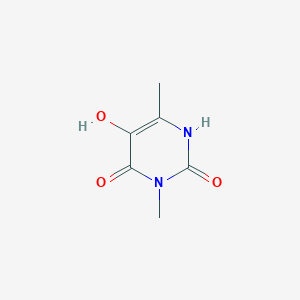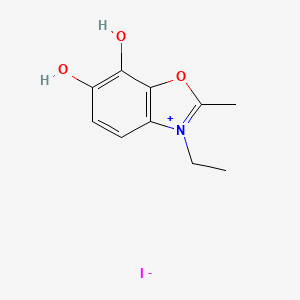
3-Ethyl-6,7-dihydroxy-2-methyl-1,3-benzoxazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-6,7-dihydroxy-2-methyl-1,3-benzoxazol-3-ium iodide is a complex organic compound with a unique structure that includes a benzoxazole ring substituted with ethyl, dihydroxy, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6,7-dihydroxy-2-methyl-1,3-benzoxazol-3-ium iodide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazole ring. This can be achieved through the reaction of an ortho-aminophenol with an aldehyde or ketone under acidic conditions.
Substitution Reactions:
Hydroxylation: The dihydroxy groups are introduced through hydroxylation reactions, which can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-6,7-dihydroxy-2-methyl-1,3-benzoxazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which may have different chemical and biological properties.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethyl-6,7-dihydroxy-2-methyl-1,3-benzoxazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, dyes, and sensors due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Ethyl-6,7-dihydroxy-2-methyl-1,3-benzoxazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The dihydroxy groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can trigger various cellular responses, including apoptosis (programmed cell death) in cancer cells. Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-6,7-dihydroxy-2-methylbenzoxazole: Lacks the iodide ion but has similar structural features.
6,7-Dihydroxy-2-methylbenzoxazole: Lacks the ethyl group and iodide ion.
3-Ethyl-2-methylbenzoxazole: Lacks the dihydroxy groups and iodide ion.
Uniqueness
3-Ethyl-6,7-dihydroxy-2-methyl-1,3-benzoxazol-3-ium iodide is unique due to the presence of both dihydroxy groups and the iodide ion, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
138087-28-2 |
|---|---|
Formule moléculaire |
C10H12INO3 |
Poids moléculaire |
321.11 g/mol |
Nom IUPAC |
3-ethyl-2-methyl-1,3-benzoxazol-3-ium-6,7-diol;iodide |
InChI |
InChI=1S/C10H11NO3.HI/c1-3-11-6(2)14-10-7(11)4-5-8(12)9(10)13;/h4-5H,3H2,1-2H3,(H-,12,13);1H |
Clé InChI |
CDDWLUASCJWPFO-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1=C(OC2=C1C=CC(=C2O)O)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



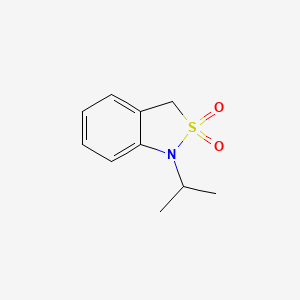
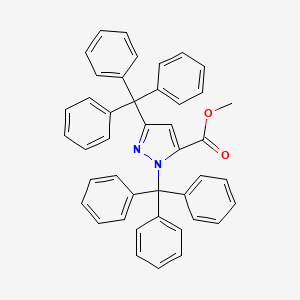

![9,9-Dimethylbicyclo[6.1.0]nonane](/img/structure/B14268737.png)
![2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide](/img/structure/B14268745.png)
![5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14268749.png)
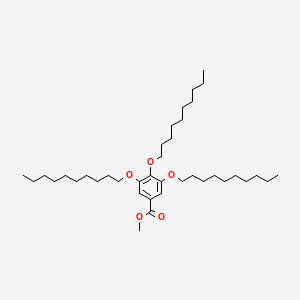
![Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B14268765.png)
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B14268771.png)

